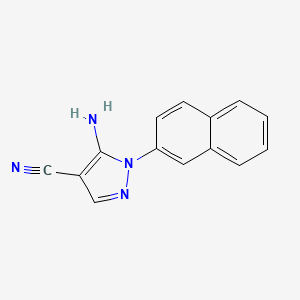

![molecular formula C14H20N4O3S2 B5557004 N-[1-(乙磺酰基)氮杂环戊烷-3-基]咪唑并[2,1-b][1,3]噻唑-6-甲酰胺](/img/structure/B5557004.png)

N-[1-(乙磺酰基)氮杂环戊烷-3-基]咪唑并[2,1-b][1,3]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]thiazole derivatives involves various strategies, including one-pot synthesis methods and reactions with N-substituted imidazolylbenzamides or benzene-sulfonamides. These approaches highlight the flexibility and complexity in synthesizing such compounds. For example, Rozentsveig et al. (2013) described a one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, showcasing the intricate steps involved in constructing these heterocyclic compounds (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by the presence of both imidazole and thiazole rings, making them a subject of structural and electronic analysis. These structures can be modified to enhance their biological activity or to tailor their physical and chemical properties for specific applications. The research on similar compounds indicates the importance of the molecular structure in determining the compound's reactivity and potential applications.

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]thiazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and Mannich reactions, which can significantly alter their chemical properties. Mei et al. (2013) demonstrated the asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with exceptional stereoselectivity, illustrating the compound's reactivity and the potential to generate novel derivatives with significant biological relevance (Mei et al., 2013).

科学研究应用

合成和生物活性

对N-[1-(乙磺酰基)氮杂环戊烷-3-基]咪唑并[2,1-b][1,3]噻唑-6-甲酰胺及其相关化合物的研究探索了各种合成方法及其潜在的生物活性。例如,已描述了N-取代咪唑并苯甲酰胺或苯磺酰胺(包括具有咪唑部分的化合物)的合成和心脏电生理活性,突出了它们在体外试验中的效力和作为III类电生理剂的潜力(Morgan等,1990)。此外,已研究了在3位取代的咪唑并[1,2-a]吡啶作为潜在的抗分泌和细胞保护抗溃疡剂的合成,证明了具有相似核心的化合物具有多种生物活性(Starrett等,1989)。

化学合成技术

已经开发出一种一锅法合成咪唑并[1,2-a]吡啶-3-基)磺酰胺和咪唑并[2,1-b]噻唑-5-基)磺酰胺的方法,展示了先进的化学合成技术和多种化学修饰的潜力,突出了这些化合物在合成化学中的多功能性(Rozentsveig等,2013)。

抗菌和抗结核活性

已合成并测试了类似于N-[1-(乙磺酰基)氮杂环戊烷-3-基]咪唑并[2,1-b][1,3]噻唑-6-甲酰胺的具有咪唑并[2,1-b]噻唑部分的化合物,其中一些对表皮葡萄球菌显示出显着的抑制作用,证明了它们在抗菌治疗中的潜力(Ur等,2004)。此外,咪唑并[2,1-b]噻唑-5-甲酰胺(ITA)被研究为靶向QcrB的抗结核剂,在体外和体内显示出强大的活性,表明它们在对抗结核病中很有用(Moraski等,2020)。

作用机制

未来方向

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents . The obtained results displayed that, 5a-d and 6d present a leading structure for future drug development due to its straightforward synthesis and relevant bioactivity .

属性

IUPAC Name |

N-(1-ethylsulfonylazepan-3-yl)imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S2/c1-2-23(20,21)18-6-4-3-5-11(9-18)15-13(19)12-10-17-7-8-22-14(17)16-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJDMGSBFFPGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)NC(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

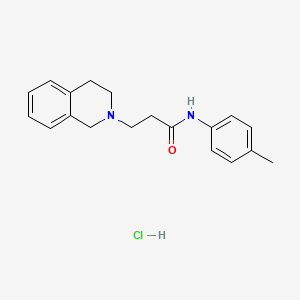

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

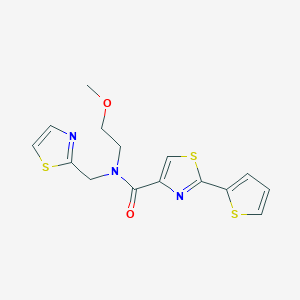

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)